molecular formula C12H25NaO4S B7797949 sodium;dodecyl sulfate

sodium;dodecyl sulfate

Cat. No. B7797949
M. Wt: 288.38 g/mol
InChI Key: DBMJMQXJHONAFJ-UHFFFAOYSA-M
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Patent
US08206943B1

Procedure details

Five micrograms of each sample were loaded on 12% NuPAGE® Bis-Tris gels, and electrophoresed under reducing conditions at 200 V in NuPAGE® MOPS SDS Running buffer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MOPS SDS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C(N(C(CO)(CO)CO)CCO)CO.C1N(CCCS(O)(=O)=O)CCOC1.[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][O:40][S:41]([O-:44])(=[O:43])=[O:42].[Na+:45]>>[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][O:40][S:41]([O-:44])(=[O:43])=[O:42].[Na+:45] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)N(CCO)C(CO)(CO)CO
Step Two
Name
MOPS SDS
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCN1CCCS(=O)(=O)O.CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08206943B1

Procedure details

Five micrograms of each sample were loaded on 12% NuPAGE® Bis-Tris gels, and electrophoresed under reducing conditions at 200 V in NuPAGE® MOPS SDS Running buffer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MOPS SDS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C(N(C(CO)(CO)CO)CCO)CO.C1N(CCCS(O)(=O)=O)CCOC1.[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][O:40][S:41]([O-:44])(=[O:43])=[O:42].[Na+:45]>>[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][O:40][S:41]([O-:44])(=[O:43])=[O:42].[Na+:45] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)N(CCO)C(CO)(CO)CO
Step Two
Name
MOPS SDS
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCN1CCCS(=O)(=O)O.CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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